molecular formula C6H3Cl4NO B596675 2-Chloro-6-(trichloromethoxy)pyridine CAS No. 1221171-69-2

2-Chloro-6-(trichloromethoxy)pyridine

Cat. No.: B596675
CAS No.: 1221171-69-2
M. Wt: 246.896
InChI Key: MLTIWSCJGUHRJK-UHFFFAOYSA-N
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Description

2-Chloro-6-(trichloromethoxy)pyridine is an organic compound with the chemical formula C6H3Cl4NO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position and a trichloromethoxy group at the 6-position. This compound is known for its applications in various fields, including agriculture and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-(trichloromethoxy)pyridine can be synthesized through the chlorination of 2,6-dichloropyridine with trichloromethyl chloroformate. The reaction typically occurs under controlled conditions, involving the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trichloromethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The trichloromethoxy group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate are commonly used in substitution reactions, typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Formation of 2-substituted-6-(trichloromethoxy)pyridine derivatives.

    Oxidation: Formation of 6-(trichloromethoxy)pyridine carboxylic acids.

    Reduction: Formation of partially or fully dechlorinated pyridine derivatives.

Scientific Research Applications

2-Chloro-6-(trichloromethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pesticides and herbicides, owing to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trichloromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but lacks the methoxy group.

    2-Chloro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trichloromethoxy group.

    2-Chloro-5-(trichloromethyl)pyridine: Chlorine atom is at the 5-position instead of the 6-position.

Uniqueness

2-Chloro-6-(trichloromethoxy)pyridine is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its potential as an intermediate in various synthetic pathways. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a versatile tool in research and industrial applications.

Properties

IUPAC Name

2-chloro-6-(trichloromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTIWSCJGUHRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744664
Record name 2-Chloro-6-(trichloromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-69-2
Record name 2-Chloro-6-(trichloromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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